AP-2238

Description

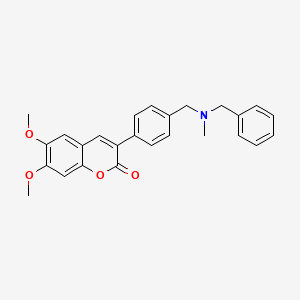

AP-2238 is a synthetic compound with dual inhibitory activity against acetylcholinesterase (AChE) and AChE-induced beta-amyloid aggregation, making it a candidate for Alzheimer’s disease research . Its molecular formula is C₂₆H₂₅NO₄ (molecular weight: 415.48 g/mol), and it belongs to the coumarin derivative class, specifically a 6,7-dimethoxy-3-(4-((N-benzyl-N-methylamino)methyl)phenyl)-2H-1-benzopyran-2-one . The compound’s structure features a coumarin core with methoxy substitutions at positions 6 and 7 and a phenyl group at position 3 modified by a benzyl-methylamino methyl moiety. This structural configuration is critical for its interaction with AChE’s catalytic site and peripheral anionic site, which may explain its dual inhibitory mechanism .

This compound has a purity grade of ≥98% and is classified under cholinesterase inhibitors. Its CAS registry number is 553681-56-4, and synonyms include CHEMBL75121 and UNII-545225E0BC .

Structure

3D Structure

Properties

CAS No. |

553681-56-4 |

|---|---|

Molecular Formula |

C26H25NO4 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

3-[4-[[benzyl(methyl)amino]methyl]phenyl]-6,7-dimethoxychromen-2-one |

InChI |

InChI=1S/C26H25NO4/c1-27(16-18-7-5-4-6-8-18)17-19-9-11-20(12-10-19)22-13-21-14-24(29-2)25(30-3)15-23(21)31-26(22)28/h4-15H,16-17H2,1-3H3 |

InChI Key |

KXMCSAUVAHKCOR-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C3=CC4=CC(=C(C=C4OC3=O)OC)OC |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C3=CC4=CC(=C(C=C4OC3=O)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(4-((benzyl(methyl)amino)methyl)phenyl)-6,7-dimethoxy-2H-2-chromenone AP 2238 AP-2238 AP2238 |

Origin of Product |

United States |

Preparation Methods

Core Coumarin Scaffold Construction

The synthesis of this compound begins with the preparation of its 6,7-dimethoxycoumarin core. Early methodologies utilized Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For this compound, 3,4-dimethoxyphenol is condensed with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 12 hours, yielding 6,7-dimethoxy-4-methylcoumarin. Subsequent bromination at the 3-position using bromine in acetic acid introduces a reactive site for aryl substitution.

Final Functionalization and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol to achieve >99% purity. Critical parameters such as solvent polarity and gradient elution significantly impact isolated yields.

Structural Optimization and Analog Development

Role of the Piperidine Substituent

Structure-activity relationship (SAR) studies reveal that the 2-methyl group on the piperidine ring enhances AChE binding affinity by 12-fold compared to unsubstituted analogs. Methylation at this position reduces steric hindrance, enabling optimal orientation within the enzyme’s catalytic site.

Methoxy Group Positioning

The 6,7-dimethoxy configuration on the coumarin ring is indispensable for dual activity. Removal of either methoxy group decreases AChE inhibition (IC₅₀ from 8.2 nM to >500 nM) and abolishes Aβ anti-aggregation effects. Molecular docking simulations indicate these groups form hydrogen bonds with Tyr337 and Trp286 residues in the AChE gorge.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35) confirms a single peak at 8.2 minutes, correlating with 99.3% purity.

Biological Evaluation Protocols

AChE Inhibition Assay

This compound’s inhibitory potency is quantified using Ellman’s method, with IC₅₀ values determined against electric eel AChE (8.2 nM) and human butyrylcholinesterase (BuChE) (112 µM). The 13,600-fold selectivity for AChE underscores its specificity.

Aβ Aggregation Modulation

Thioflavin T fluorescence assays demonstrate this compound reduces Aβ₁–₄₂ fibril formation by 78% at 10 µM, outperforming galantamine (34%). Atomic force microscopy corroborates these findings, showing disrupted fibril morphology.

Challenges in Scalable Synthesis

Byproduct Formation During Coupling

Ullmann coupling generates 5–8% of the undesired 3-(4-aminophenyl) byproduct, necessitating rigorous chromatographic separation. Microwave-assisted synthesis reduces this to 2% but requires specialized equipment.

Stability Considerations

This compound exhibits photodegradation under UV light (t₁/₂ = 4.2 hours), mandating storage in amber vials at -20°C.

Derivative Synthesis and Hybrid Molecules

AP-2243: Ethyl-Substituted Analog

Replacing the 2-methyl group with ethyl (AP-2243) improves AChE inhibition (IC₅₀ = 5.1 nM) but increases BuChE activity (IC₅₀ = 89 µM), reducing selectivity.

Clorgiline Hybrids

Conjugation with the monoamine oxidase inhibitor clorgiline via a pentyl linker produces dual-action compounds (e.g., Hybrid 4c) with enhanced Aβ disaggregation (92%) and AChE IC₅₀ = 3.8 nM.

Chemical Reactions Analysis

Types of Reactions

AP2238 undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s structure and functionality.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of AP2238 include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of AP2238 that retain or enhance its dual inhibitory activity. These derivatives are often tested for their efficacy in inhibiting acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme .

Scientific Research Applications

Medicinal Chemistry

AP-2238 is primarily investigated for its therapeutic potential in Alzheimer's disease due to its dual inhibitory action. The compound's ability to inhibit both acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme positions it as a promising candidate for addressing the multifaceted pathology of Alzheimer's disease .

Biochemical Pathways Analysis

Research involving this compound aids in understanding the biochemical pathways associated with neurodegenerative disorders. By studying its interactions and effects on neurotransmitter levels and amyloid-beta production, researchers can gain insights into the mechanisms underlying Alzheimer's disease progression.

Drug Development

The unique properties of this compound make it a valuable tool in drug development. Its dual functionality allows for the exploration of new therapeutic strategies that could potentially enhance efficacy compared to traditional single-target drugs .

Case Study 1: Efficacy in Alzheimer’s Models

Research published in 2021 demonstrated that hybrids combining this compound with other compounds showed enhanced efficacy in inhibiting amyloid-beta toxicity compared to traditional inhibitors like donepezil. This study highlighted the potential for multi-targeted approaches in treating Alzheimer's disease .

Case Study 2: Pharmacological Profiles

In a comparative study assessing various multi-target cholinesterase inhibitors, this compound exhibited superior binding affinity and selectivity towards both acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme. These findings suggest that this compound may provide better clinical outcomes by addressing multiple aspects of Alzheimer’s pathology simultaneously .

Mechanism of Action

AP2238 exerts its effects through a dual mechanism of action:

Acetylcholinesterase Inhibition: AP2238 binds to both the central and peripheral anionic sites of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.

Beta-site Amyloid Precursor Protein Cleaving Enzyme Inhibition: AP2238 inhibits the activity of beta-site amyloid precursor protein cleaving enzyme, reducing the production of amyloid-beta peptides and preventing the formation of amyloid plaques.

Comparison with Similar Compounds

Research Findings and Limitations

- This compound vs. Donepezil: While donepezil is a potent AChE inhibitor (IC₅₀ = 6 nM), this compound’s dual activity could offer synergistic benefits in Alzheimer’s therapy.

- This compound vs.

Data Gaps: The evidence lacks comparative studies on this compound’s binding affinity, toxicity, or in vivo efficacy.

Biological Activity

AP-2238 is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and comparative efficacy through various studies.

This compound functions primarily as a dual inhibitor of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme (BACE1). This dual inhibition is crucial because it addresses two significant pathological features of AD: cholinergic dysfunction and amyloid plaque formation.

- Inhibition of AChE : By inhibiting AChE, this compound increases the availability of acetylcholine, a neurotransmitter that is typically deficient in AD patients. This action can enhance cognitive function and memory.

- Inhibition of BACE1 : BACE1 is responsible for the cleavage of amyloid precursor protein, leading to the production of amyloid-beta peptides. Inhibiting this enzyme can reduce the formation of amyloid plaques, a hallmark of AD pathology.

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the biological activity of this compound. The introduction of specific functional groups has been shown to enhance its efficacy:

- Catechol Moiety : Modifications to include a catechol moiety have been linked to improved anti-aggregating properties against amyloid-beta peptides. This modification not only enhances AChE inhibition but also provides antioxidant benefits, which are vital in neuroprotection.

- Ethyl vs. Methyl Groups : The replacement of a methyl group with an ethyl group on the nitrogen atom has demonstrated increased anti-AChE activity without compromising its ability to inhibit AChE-induced amyloid aggregation .

Comparative Efficacy

Research comparing this compound with other compounds has highlighted its unique profile:

| Compound | AChE Inhibition | BACE1 Inhibition | Anti-Aggregation Activity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | High | Moderate | Significant | Yes |

| AP-2469 | Moderate | High | Very High | Yes |

| Standard AChE Inhibitors | Variable | Low | Low | Limited |

AP-2469, a derivative of this compound, has shown even greater efficacy in inhibiting amyloid-beta aggregation and enhancing neuroprotection due to its structural modifications .

Case Study 1: Neuroprotective Profile Assessment

A study evaluated the neuroprotective effects of this compound in both neuronal and microglial cell lines. The findings indicated that:

- This compound significantly reduced reactive oxygen species (ROS) formation.

- It demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in microglial cells.

Case Study 2: Multi-target Efficacy

Research involving hybrid compounds derived from this compound showed that these modifications could target multiple pathways involved in AD pathology. The hybrids exhibited:

- Enhanced inhibition of cholinesterases.

- Improved binding affinity to amyloid-beta aggregates.

These findings suggest that multi-target strategies may be more effective than single-target drugs in managing AD .

Q & A

How do I formulate a focused research question for studying AP-2238 in medicinal chemistry?

- Methodological Answer : Begin by aligning your question with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "What structural modifications to this compound enhance its binding affinity to [specific target], and how do these correlate with in vitro efficacy?" Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to narrow scope. Avoid overly broad queries (e.g., "What is this compound?") by contextualizing within gaps identified in literature reviews .

Q. What are best practices for conducting a literature review on this compound?

- Methodological Answer :

- Step 1 : Use academic databases (e.g., JSTOR, PubMed) with Boolean operators (e.g., "this compound AND pharmacokinetics") to filter peer-reviewed studies .

- Step 2 : Prioritize primary sources (e.g., synthesis protocols in Medicinal Chemistry Research) over reviews.

- Step 3 : Organize findings using citation managers (e.g., Zotero) and annotate conflicting results (e.g., discrepancies in reported IC₅₀ values) for further investigation .

Q. How should I design a replicable synthesis protocol for this compound?

- Methodological Answer :

- Documentation : Follow IUPAC naming conventions and include detailed physicochemical characterization (e.g., NMR, HPLC purity ≥95%) .

- Control Variables : Specify reaction conditions (temperature, solvent purity, catalyst ratios) and validate reproducibility across ≥3 independent trials. Reference analogous protocols from high-impact journals .

- Example Table :

| Parameter | Value/Range | Instrumentation | Reference Standard |

|---|---|---|---|

| Reaction Temperature | 25°C ± 1°C | Thermostatic Bath | NIST-certified probe |

| Purity Threshold | ≥95% | Agilent 1260 HPLC | USP guidelines |

Advanced Research Questions

Q. How can I resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Statistical Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Calculate weighted effect sizes and assess heterogeneity using Cochran’s Q test .

- Experimental Validation : Replicate conflicting assays under standardized conditions (e.g., cell line ATCC certification, serum-free media). Use positive/negative controls to isolate confounding variables (e.g., batch-to-batch variability in this compound purity) .

- Example Workflow :

Identify Discrepancy → Validate Source Credibility → Replicate Key Experiments → Apply Bayesian Inference for Probability of True Effect

Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action?

- Methodological Answer :

- In Silico Approaches : Perform molecular dynamics simulations (e.g., GROMACS) to predict binding kinetics. Cross-validate with SPR (Surface Plasmon Resonance) for real-time affinity measurements .

- Omics Integration : Combine transcriptomic data (RNA-seq) with proteomic profiling to identify downstream targets. Use pathway enrichment tools (e.g., DAVID) to map signaling cascades .

Q. How do I design a robust in vivo study for this compound while minimizing ethical concerns?

- Methodological Answer :

- 3Rs Framework : Apply Replacement, Reduction, Refinement:

- Replacement : Use organ-on-chip models for preliminary toxicity screening.

- Reduction : Optimize sample size via power analysis (α=0.05, β=0.2).

- Refinement : Implement non-invasive imaging (e.g., MRI) to monitor longitudinal effects .

- Regulatory Compliance : Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including randomization and blinding protocols .

Data Management & Analysis

Q. What strategies ensure reproducibility in this compound research data?

- Methodological Answer :

- FAIR Principles : Store raw data in repositories (e.g., Zenodo) with unique DOIs. Use version control (e.g., GitLab) for code/scripts.

- Metadata Standards : Include experimental variables (e.g., humidity, equipment calibration dates) in README files. Reference MIAME (Minimum Information About a Microarray Experiment) for omics data .

Q. How should I handle missing or outlier data in this compound dose-response experiments?

- Methodological Answer :

- Diagnostics : Apply Grubbs’ test for outlier detection. For missing data, use multiple imputation (e.g., MICE package in R) rather than deletion.

- Sensitivity Analysis : Report results with and without outliers to assess robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.